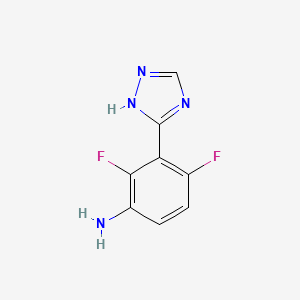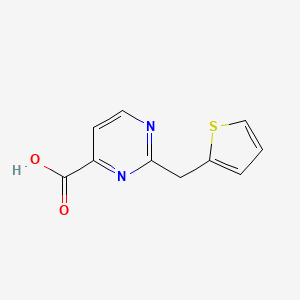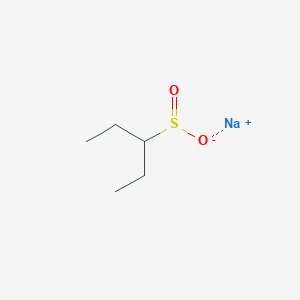
Sodium pentane-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium pentane-3-sulfinate is an organosulfur compound that belongs to the class of sulfinates. These compounds are characterized by the presence of a sulfinic acid group (RSO2H) where the hydrogen is replaced by a sodium ion (Na+). Sodium sulfinates are known for their versatility in organic synthesis, serving as key intermediates in the formation of various sulfur-containing compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium pentane-3-sulfinate can be synthesized through several methods. One common approach involves the reduction of sulfonyl chlorides using reducing agents such as sodium borohydride (NaBH4) or zinc dust in the presence of an acid . Another method includes the oxidation of thiols using oxidizing agents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) .
Industrial Production Methods: In industrial settings, sodium sulfinates are often produced via the oxidation of disulfides or the reduction of sulfonyl chlorides. These processes are optimized for large-scale production, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium pentane-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl).
Reducing Agents: Sodium borohydride (NaBH4), zinc dust.
Catalysts: Palladium (Pd), platinum (Pt) for catalytic hydrogenation.
Major Products:
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Sulfonamides and Sulfones: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Sodium pentane-3-sulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium pentane-3-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various substrates, leading to the formation of new sulfur-containing compounds. The molecular targets and pathways involved in its reactions are primarily related to its sulfinic acid group, which can undergo oxidation, reduction, and substitution reactions .
Comparación Con Compuestos Similares
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Compared to other sulfinates, sodium pentane-3-sulfinate is unique due to its specific alkyl chain length, which can influence its reactivity and solubility. While sodium benzenesulfinate and sodium toluenesulfinate are aromatic sulfinates, this compound is an aliphatic sulfinate, making it more suitable for certain types of reactions and applications .
Propiedades
Fórmula molecular |
C5H11NaO2S |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
sodium;pentane-3-sulfinate |
InChI |
InChI=1S/C5H12O2S.Na/c1-3-5(4-2)8(6)7;/h5H,3-4H2,1-2H3,(H,6,7);/q;+1/p-1 |
Clave InChI |
DOJOJIINIINSBG-UHFFFAOYSA-M |
SMILES canónico |
CCC(CC)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


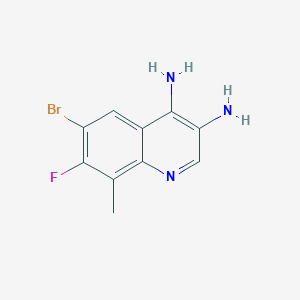
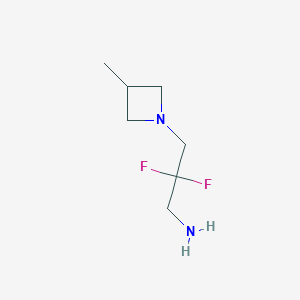
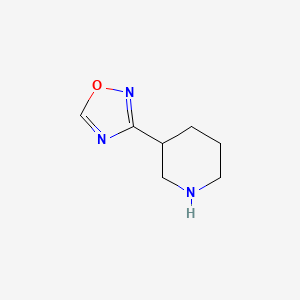
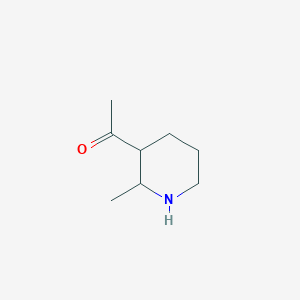
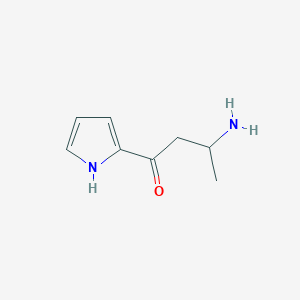

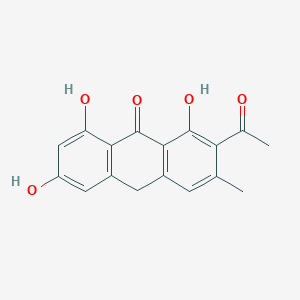
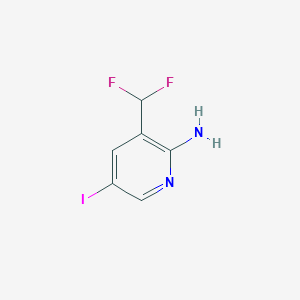
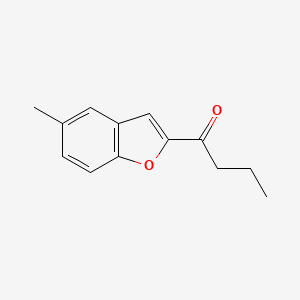
![2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13155427.png)
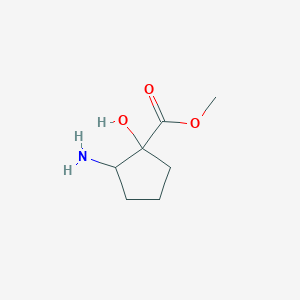
![Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13155438.png)
